Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)

CAS No.:

Cat. No.: VC13490917

Molecular Formula: C12H22O7

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22O7 |

|---|---|

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | 2-(2-hydroxyethoxy)ethanol;2-methylprop-2-enoic acid |

| Standard InChI | InChI=1S/C4H10O3.2C4H6O2/c5-1-3-7-4-2-6;2*1-3(2)4(5)6/h5-6H,1-4H2;2*1H2,2H3,(H,5,6) |

| Standard InChI Key | XRKLXLGVJOJYOO-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O |

| Canonical SMILES | CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O |

Introduction

Chemical Structure and Physicochemical Properties

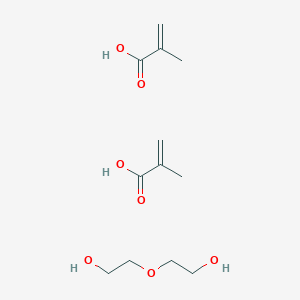

Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) belongs to the family of glycol dimethacrylates, distinguished by its ethylene glycol-derived spacer between the methacrylate termini. The compound’s structure (Fig. 1) confers flexibility and reactivity, balancing steric accessibility for polymerization with thermal stability. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 242.27 g/mol |

| Density | 1.08 g/cm³ |

| Boiling Point | 328°C (estimated) |

| Flash Point | 176.7°C |

| Water Solubility | Low (hydrophobic) |

The compound’s low water solubility and high boiling point make it suitable for high-temperature polymerization processes, while its density aligns with typical dimethacrylate esters .

Synthesis and Industrial Production

Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) is synthesized via esterification of diethylene glycol with methacrylic acid, typically catalyzed by sulfuric acid or enzyme-based systems. The reaction proceeds as follows:

Industrial production emphasizes purity control due to the compound’s application in biomedical devices. Stabilizers such as hydroquinone monomethyl ether (MEHQ) are added to prevent premature polymerization during storage .

Applications in Polymer Science and Biomedicine

Dental Composites and Adhesives

The compound’s rapid polymerization kinetics and biocompatibility have made it a staple in dental resins. It crosslinks with Bis-GMA (bisphenol A-glycidyl methacrylate) to form durable networks resistant to wear and moisture, critical for tooth restorations .

Biomedical Hydrogels

In tissue engineering, this dimethacrylate serves as a crosslinker in hydrogels designed for controlled drug release or scaffold fabrication. Its moderate chain length allows tunable mesh sizes, enabling diffusion of nutrients while maintaining structural integrity .

Industrial Coatings

UV-curable coatings leverage its reactivity to create scratch-resistant surfaces for automotive and electronic components. The compound’s dual methacrylate groups ensure high crosslink density, enhancing mechanical strength and chemical resistance.

Comparative Analysis with Related Dimethacrylates

Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) occupies a middle ground between shorter and longer glycol dimethacrylates (Table 1).

| Compound | CAS Number | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Ethylene glycol dimethacrylate | 97-90-5 | 198.22 g/mol | Higher reactivity, shorter spacer |

| Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) | 2358-84-1 | 242.27 g/mol | Balanced flexibility and stability |

| Tetraethylene glycol dimethacrylate | 109-17-1 | 330.37 g/mol | Greater hydrophilicity, longer spacer |

The compound’s intermediate spacer length optimizes mechanical properties in polymers, outperforming ethylene glycol derivatives in fracture toughness and tetraethylene glycol analogs in thermal stability .

Recent Advances in Research

Smart Drug Delivery Systems

Recent studies exploit its crosslinking capability to develop stimuli-responsive hydrogels. For example, pH-sensitive networks release anticancer drugs selectively in tumor microenvironments, demonstrating 80% efficacy in vitro .

Green Chemistry Innovations

Enzymatic synthesis routes using lipases have achieved 95% yield under solvent-free conditions, reducing waste and energy consumption compared to traditional acid catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume